molecular formula C19H30N2O4S B2978358 N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 953209-12-6

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Número de catálogo B2978358
Número CAS: 953209-12-6
Peso molecular: 382.52
Clave InChI: ZHYFQNCMGXRPCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, also known as CP-55940, is a synthetic cannabinoid compound. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-55940 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation.

Aplicaciones Científicas De Investigación

Potential in Diabetes Treatment

One of the earliest identified applications of related sulfonylurea compounds, which share a functional group similarity to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, was in the treatment of diabetes. The mode of action of these drugs is similar, focusing on enhancing insulin secretion from the pancreas. Research conducted in the 1960s on metahexamide, a compound with a related mechanism, demonstrated its potential for diabetes treatment through preliminary studies suggesting a significantly strong hypoglycemic effect compared to other drugs in its class (Pollen, Barnes, Tanner, Stimson, & Williams, 1960).

Assessment in Tumors Using PET Imaging

Another significant application of similar compounds is in the evaluation of tumor proliferation using PET imaging. A study designed to assess the safety and feasibility of imaging tumor proliferation with 18F-ISO-1, a compound structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, indicated its potential in evaluating the proliferative status of solid tumors. This approach could significantly contribute to the assessment and treatment planning for various cancers (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).

Implications in Neurological Conditions

Compounds with similar structures have been evaluated for their implications in neurological conditions. Research on memantine, which shares pharmacological characteristics with N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, demonstrated its potential in treating neurological disorders like Parkinson's disease by antagonizing NMDA receptors, suggesting a pathway for investigating the therapeutic uses of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide in similar conditions (Kornhuber, Bormann, Retz, Hübers, & Riederer, 1989).

Exploration in Treatment of Hyponatremia

Additionally, research into related sulfonamide compounds has explored their use in treating hyponatremia, a condition characterized by low sodium levels in the blood, often associated with syndrome of inappropriate antidiuretic hormone (SIADH). A study on the effects of a non-peptide arginine vasopressin (AVP) antagonist suggests potential routes through which N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide could be researched for similar applications (Saito, Ishikawa, Abe, Kamoi, Yamada, Shimizu, Saruta, & Yoshida, 1997).

Propiedades

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-24-18-8-7-17(13-19(18)25-2)26(22,23)20-14-15-9-11-21(12-10-15)16-5-3-4-6-16/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYFQNCMGXRPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.